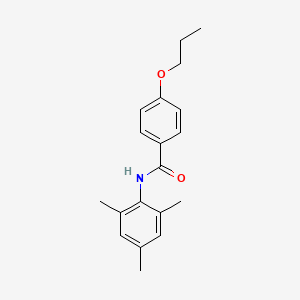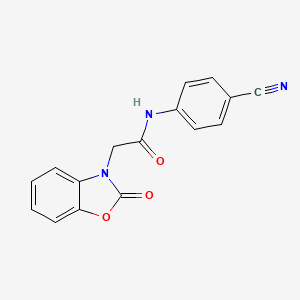![molecular formula C15H13NO3S B4412240 9-(3-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4412240.png)
9-(3-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Übersicht
Beschreibung
9-(3-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, commonly known as TDQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. TDQ is a bicyclic compound that consists of a quinoline and dioxinone ring system fused with a thiophene ring. This compound has been synthesized using various methods, and its biological activities have been extensively studied.
Wirkmechanismus
The mechanism of action of TDQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TDQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. TDQ has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, TDQ has been shown to induce apoptosis in cancer cells, which is believed to be mediated by the activation of the caspase cascade.
Biochemical and Physiological Effects:
TDQ has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. TDQ has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TDQ has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TDQ is its diverse biological activities, making it a potential candidate for the treatment of various diseases. Additionally, TDQ has been found to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of TDQ is its low solubility, which can make it difficult to use in certain experiments. Additionally, TDQ has a complex structure, which can make its synthesis challenging.
Zukünftige Richtungen
There are several future directions for the study of TDQ. One area of research is the development of new synthesis methods for TDQ that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of TDQ and its potential use in the treatment of various diseases. Another area of research is the development of TDQ derivatives with improved solubility and potency. Finally, the use of TDQ in combination with other compounds for the treatment of various diseases should be explored further.
Wissenschaftliche Forschungsanwendungen
TDQ has been studied extensively for its biological activities, including its anti-inflammatory, anticancer, antiviral, and antimicrobial properties. TDQ has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. TDQ has also been shown to inhibit the replication of HIV and HCV viruses. Additionally, TDQ has been found to possess anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
Eigenschaften
IUPAC Name |
9-thiophen-3-yl-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15-6-10(9-1-4-20-8-9)11-5-13-14(7-12(11)16-15)19-3-2-18-13/h1,4-5,7-8,10H,2-3,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFLSUEYXEXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4412174.png)
![ethyl 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoate](/img/structure/B4412179.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4412186.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4412202.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4412205.png)
![2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4412212.png)
![methyl [(9-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4412224.png)

![2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4412237.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine](/img/structure/B4412243.png)
![2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4412244.png)
![N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4412248.png)
![8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4412253.png)